molecular formula C11H19NO4 B1337294 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid CAS No. 214206-61-8

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid

Cat. No.: B1337294
CAS No.: 214206-61-8
M. Wt: 229.27 g/mol
InChI Key: LQIMZUPFMSNHTM-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid is an organic compound with the molecular formula C₁₁H₁₉NO₄. It is a derivative of hexenoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during chain elongation.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Studies: It serves as a precursor in the synthesis of biologically active molecules for research in biochemistry and molecular biology.

    Industrial Chemistry: It is employed in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of hex-5-enoic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of hex-5-enoic acid and tert-butoxycarbonyl chloride are reacted in industrial reactors.

    Continuous Purification: Industrial purification methods such as continuous distillation or large-scale chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amino acid.

    Oxidation: The double bond in the hexenoic acid moiety can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group after deprotection.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid in dichloromethane.

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: Hex-5-enoic acid and tert-butyl carbamate.

    Oxidation: Hex-5-enoic acid derivatives with oxidized double bonds.

    Substitution: Substituted hex-5-enoic acid derivatives.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)hexanoic acid: Similar structure but lacks the double bond in the hexenoic acid moiety.

    2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid: Similar structure but has one less carbon in the chain.

    2-((tert-Butoxycarbonyl)amino)but-3-enoic acid: Similar structure but has two fewer carbons in the chain.

Uniqueness

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid is unique due to the presence of both the Boc-protected amino group and the double bond in the hexenoic acid moiety. This combination allows for versatile synthetic applications, particularly in the preparation of complex organic molecules and peptides.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIMZUPFMSNHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443116
Record name 2-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214206-61-8
Record name 2-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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